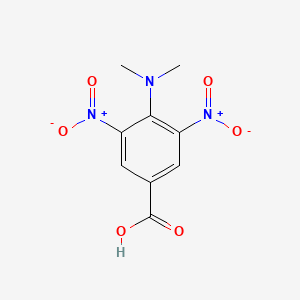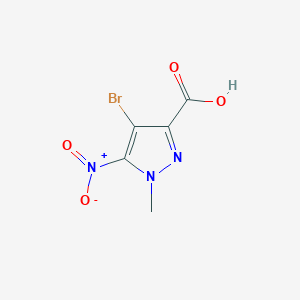
4-Dimethylamino-3,5-dinitrobenzoic acid
Overview
Description
4-Dimethylamino-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C9H9N3O6 and a molecular weight of 255.18 g/mol This compound is characterized by the presence of a dimethylamino group and two nitro groups attached to a benzoic acid core
Mechanism of Action
Target of Action
This compound is a specialty product for proteomics research
Biochemical Pathways
As a specialty product for proteomics research , it may be involved in protein-related pathways, but specific details are currently unknown.
Result of Action
As a specialty product for proteomics research , it may have effects on protein structures or functions, but specific details are currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-3,5-dinitrobenzoic acid typically involves the nitration of 4-dimethylaminobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylamino-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products:
Reduction: 4-Diamino-3,5-dinitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 4-Dimethylamino-3,5-dinitrobenzoate esters.
Scientific Research Applications
4-Dimethylamino-3,5-dinitrobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Lacks the dimethylamino group, making it less versatile in terms of chemical reactivity.
4-Dimethylaminobenzoic acid: Lacks the nitro groups, which reduces its potential for redox reactions.
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with a methyl group instead of a dimethylamino group, affecting its solubility and reactivity.
Uniqueness: 4-Dimethylamino-3,5-dinitrobenzoic acid is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific applications.
Properties
IUPAC Name |
4-(dimethylamino)-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-10(2)8-6(11(15)16)3-5(9(13)14)4-7(8)12(17)18/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESPZDCCQMDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334639 | |
| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-55-0 | |
| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there any information available on the properties or applications of 4-Dimethylamino-3,5-dinitrobenzoic acid or its derivatives in this research?
A2: Unfortunately, the abstract does not elaborate on the properties, applications, or characterization of this compound or its derivatives []. Further research beyond this abstract is required to answer such questions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)



![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)


![1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-](/img/structure/B1332023.png)
![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)




